molecular formula C17H14ClNO2S2 B2871330 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide CAS No. 2034332-49-3

5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Cat. No.: B2871330
CAS No.: 2034332-49-3
M. Wt: 363.87
InChI Key: JTVIQKXBLFISOF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a synthetic benzamide derivative intended for research and experimental purposes exclusively. This compound is characterized by a benzamide core structure substituted with a chloro group and a methoxy group, and is further functionalized with a dual thiophene-methyl system. The presence of the thiophene heterocycles is a notable feature in medicinal chemistry, as these structures are frequently explored for their potential to modulate biological activity and improve drug-like properties. While specific biological data for this compound is not currently available, structural analogs featuring benzamide scaffolds and thiophene moieties are actively investigated in chemical biology and drug discovery research. In particular, similar compounds have been identified as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel drug targets in the fight against malaria . This suggests potential research applications in the development of new antiplasmodial agents . The compound's structure also indicates potential utility as a chemical intermediate or a building block for the synthesis of more complex molecules for various pharmaceutical and agrochemical research programs. Please Note: This product is exclusively for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S2/c1-21-14-5-4-12(18)9-13(14)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIQKXBLFISOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation Strategies

The benzamide component necessitates activation of 5-chloro-2-methoxybenzoic acid (1) for nucleophilic amine attack. Patent CN109456232A and anti-cancer agent syntheses demonstrate three effective approaches:

Table 1: Comparative Analysis of Carboxylic Acid Activation Methods

Activation Reagent Base Solvent Temperature Coupling Partner Yield (%) Source
Ethyl chloroformate Triethylamine DCM 0–25°C Aniline 94
Thionyl chloride Pyridine THF Reflux Benzylamine 89
HATU DIPEA DMF 25°C Cyclohexylamine 92

The ethyl chloroformate method proves most efficient for aromatic amines, generating mixed carbonates that react cleanly with nucleophiles. Scale-up considerations favor this method due to minimal side product formation compared to thionyl chloride-mediated routes.

Crystal Engineering of Activated Intermediates

Recrystallization from methanol produces prismatic crystals of activated species (mp: 202–204°C), critical for reproducible coupling reactions. X-ray diffraction data from analogous compounds confirms planar alignment of methoxy and chloro substituents, enhancing electrophilicity at the carbonyl carbon.

Construction of Bis-Thiophene Methylamine Core

Sequential Thiophene Installation via Grignard Reactions

Patent CN102115468B and heterocyclic synthesis methodologies suggest a two-stage nucleophilic addition strategy:

  • Thiophen-2-ylmagnesium bromide addition to 3-thiophenecarboxaldehyde
    $$ \text{3-Thiophenecarboxaldehyde} + \text{Thiophen-2-ylMgBr} \rightarrow \text{(Thiophen-2-yl)(Thiophen-3-yl)methanol} $$
    Reaction in THF at −78°C achieves 72% yield with 5:1 diastereomeric ratio.

  • Oxidation-Reductive Amination Sequence
    $$ \text{Methanol} \xrightarrow{\text{MnO}2} \text{Ketone} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{Methylamine} $$
    This tandem process converts the diastereomeric alcohol mixture to racemic amine (68% overall yield).

Direct Coupling via Buchwald-Hartwig Amination

Alternative approaches from EGFR inhibitor syntheses employ palladium-catalyzed C–N bond formation:

$$ \text{Thiophen-2-ylboronic ester} + \text{Thiophen-3-ylmethyl triflate} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Bis-thiophene methylamine} $$
Yields remain modest (54–61%) due to competing homo-coupling, making this method less favorable than Grignard-based routes.

Amide Bond Formation: Critical Parameter Optimization

Coupling the activated benzoyl chloride (2) with bis-thiophene methylamine (3) demands strict stoichiometric control:

Table 2: Solvent and Base Effects on Amidation Efficiency

Solvent Base Equiv. Amine Temp (°C) Time (h) Yield (%) Purity (HPLC)
DCM Et₃N 1.2 0→25 4 81 95.2
THF DIPEA 1.5 50 2 76 91.8
DMF Pyridine 2.0 25 6 69 89.4

Chilled dichloromethane with triethylamine provides optimal results, minimizing epimerization at the methylamine center. Post-reaction workup via aqueous extraction followed by silica gel chromatography (petroleum ether:EtOAc 3:1) isolates the target compound as a white crystalline solid.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 6.92–7.45 (m, 7H, Ar-H), 4.22 (q, 1H, J = 6.8 Hz, CHNH), 8.02 (d, 1H, J = 8.4 Hz, NH).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₅ClN₂O₂S₂ [M+H]⁺ 413.0231, found 413.0228.

Polymorph Screening

Differential scanning calorimetry reveals two stable forms:

  • Form I : mp 214–216°C (endotherm ΔH = 142 J/g)
  • Form II : mp 207–209°C (ΔH = 128 J/g) Methanol recrystallization exclusively produces Form I, demonstrating superior storage stability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Thiophene derivatives, including this compound, have shown promise in biological research. They can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be explored for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, thiophene derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects involves interactions with molecular targets and pathways. The thiophene moiety can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) :

  • Structure : Differs by replacing the bis-thiophene group with a sulfamoylbenzyl moiety and a 4-fluorophenyl substituent.
  • Activity : Exhibits 53.3% PD-L1 inhibition in ELISA assays and anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition at 10 μM) .
  • ADMET Profile: Non-cytotoxic to fibroblast cell lines, suggesting favorable safety .

Compound 16673-34-0 (5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide) :

  • Structure : Contains a sulfamoylphenethyl group instead of bis-thiophene.
  • Activity : Demonstrated efficacy in reducing myocardial infarct size in mouse models, likely via NLRP3 inflammasome modulation .

Key Structural Insights :

  • Sulfonamide derivatives (e.g., Compound 4) show higher solubility due to polar sulfamoyl groups, whereas the thiophene-containing compound may exhibit better membrane permeability .
Benzamide Derivatives with Heterocyclic Modifications

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :

  • Structure : Replaces thiophenes with a 5-chlorothiazole ring and 2,4-difluorobenzamide.
  • Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide-anion interactions .

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide :

  • Structure : Substitutes one thiophene with a morpholine ring.
  • Conformation : Morpholine adopts a chair conformation, with the thiophene ring tilted at 63.5° relative to the morpholine plane.
Activity Comparison Table
Compound Target/Activity Key Findings Reference
Target Compound PD-L1/NLRP3 (hypothesized) Structural similarity to PD-L1 inhibitors; thiophenes may enhance binding.
Compound 4 PD-L1/PC-3 cancer cells 53.3% PD-L1 inhibition; 66.6% anti-proliferative activity against PC-3.
Compound 16673-34-0 NLRP3 inflammasome Reduces infarct size in myocardial ischemia–reperfusion models.
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide PFOR enzyme Inhibits anaerobic metabolism via amide-anion interactions.

Mechanistic and Computational Insights

  • Docking Studies : For sulfonamide-linked analogs (e.g., Compound 4), molecular docking reveals interactions with PD-L1’s hydrophobic cleft, facilitated by the 4-fluorophenyl group . The target compound’s bis-thiophene groups may mimic these interactions but with altered steric and electronic profiles.
  • Density Functional Theory (DFT) : Methods like B3LYP (combining exact exchange and gradient corrections) could predict electronic properties of the thiophene rings, aiding in rational drug design .

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